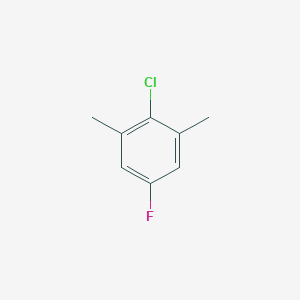

2-Chloro-5-fluoro-1,3-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H7ClF, also known as Fluorene . It is a colorless liquid with a sweet and pungent odor . It is slightly soluble in water and soluble in organic solvents such as ethanol, ketones, and ethers .

Synthesis Analysis

2-Chloro-5-fluoro-1,3-dimethylbenzene is mainly prepared by fluorination, chlorination, and other reactions of aromatic compounds . A commonly used preparation method is to react 2-methyl-1,3-xylene with chlorine and fluorine sources under appropriate conditions to produce 2-Chloro-5-fluoro-1,3-dimethylbenzene .Molecular Structure Analysis

The molecular formula of 2-Chloro-5-fluoro-1,3-dimethylbenzene is C8H8ClF . The InChI representation of the molecule is InChI=1/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 .Chemical Reactions Analysis

The compound is mainly used as an intermediate in organic synthesis and is often used in the preparation of other compounds . It can be used as an intermediate for the synthesis of pesticides and glyphosate in the pharmaceutical field . It can also be used as an additive for coatings, resins, and plastics .Physical And Chemical Properties Analysis

The molar mass of 2-Chloro-5-fluoro-1,3-dimethylbenzene is 158.6 . It has a density of 1.148g/cm³ , a boiling point of 186.917°C at 760 mmHg , and a flash point of 73.436°C . The vapor pressure is 0.89mmHg at 25°C , and the refractive index is 1.502 .Scientific Research Applications

Organic Synthesis

2-Chloro-5-fluoro-1,3-dimethylbenzene: is a valuable intermediate in organic synthesis. It can undergo various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions are crucial for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). It’s used in the preparation of compounds with potential therapeutic effects, including antiviral and antibacterial agents .

Material Science

The compound’s derivatives are explored in material science for creating novel materials. Its reactivity allows for the development of polymers and coatings with specific properties, such as increased resistance to chemicals or enhanced thermal stability .

Chemical Synthesis

2-Chloro-5-fluoro-1,3-dimethylbenzene: plays a role in chemical synthesis through reactions like Suzuki coupling and palladium-catalyzed cyanation. These reactions are pivotal for producing fine chemicals and other specialized materials .

Agricultural Chemistry

In agricultural chemistry, this compound is used as an intermediate in the synthesis of pesticides. Its chemical structure can be modified to produce compounds that are effective against a wide range of agricultural pests .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Industrial Uses

Industrially, 2-Chloro-5-fluoro-1,3-dimethylbenzene is involved in the production of dyes, resins, and other industrial chemicals. Its versatility in chemical reactions makes it a fundamental building block in various industrial processes .

Safety and Hazards

2-Chloro-5-fluoro-1,3-dimethylbenzene is toxic and should be handled with care . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn . It should be kept away from open flames and high-temperature areas during use and storage .

properties

IUPAC Name |

2-chloro-5-fluoro-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJOCJGXPDHQEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471604 |

Source

|

| Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-1,3-dimethylbenzene | |

CAS RN |

14994-16-2 |

Source

|

| Record name | 2-chloro-5-fluoro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.